

The Role of PF-Cbp1 in Inhibiting CBP/p300 Bromodomains: A Technical Guide

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Compound of Interest

Compound Name: PF-Cbp1

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Abstract

The homologous proteins CREB-binding protein (CBP) and p300 are crucial transcriptional co-activators that play a pivotal role in regulating gene expression through their histone acetyltransferase (HAT) activity and their function as scaffolds for the assembly of transcriptional machinery. A key functional module within these proteins is the bromodomain, which recognizes and binds to acetylated lysine residues on histones and other proteins, thereby tethering the CBP/p300 complex to specific chromatin regions. Dysregulation of CBP/p300 activity is implicated in various diseases, including cancer and inflammation, making their bromodomains attractive therapeutic targets. **PF-Cbp1** has emerged as a potent and selective chemical probe for the bromodomains of CBP and p300. This technical guide provides an in-depth overview of the mechanism of action of **PF-Cbp1**, detailing its inhibitory effects, the experimental methodologies used for its characterization, and its impact on relevant signaling pathways.

Introduction to CBP/p300 Bromodomains

CBP and p300 are large, multi-domain proteins that act as master regulators of gene transcription.^{[1][2]} Their bromodomain is a conserved structural motif of approximately 110 amino acids that folds into a left-handed four-helix bundle.^[1] This domain functions as a "reader" of epigenetic marks, specifically recognizing ϵ -N-acetyllysine (KAc) residues on histone tails and other proteins.^{[1][3]} This interaction is a critical step in the recruitment of the

CBP/p300 complex to enhancers and promoters, leading to chromatin remodeling and transcriptional activation.[4] The bromodomains of CBP and p300 share a high degree of sequence homology, which is reflected in the activity of inhibitors like **PF-Cbp1**.[3]

PF-Cbp1: A Selective Inhibitor of CBP/p300 Bromodomains

PF-Cbp1 is a small molecule inhibitor designed to competitively bind to the acetyl-lysine binding pocket of the CBP and p300 bromodomains. Its high affinity and selectivity make it a valuable tool for elucidating the biological functions of these bromodomains and for validating them as therapeutic targets.

Quantitative Inhibitory Activity and Selectivity

The inhibitory potency and selectivity of **PF-Cbp1** have been characterized using various biochemical and biophysical assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of **PF-Cbp1** against CBP and p300 Bromodomains

Target	IC50 (nM)	Assay Method	Reference
CREBBP (CBP)	125	Biochemical Assay	
EP300 (p300)	363	FRET	[5]

Table 2: Selectivity Profile of **PF-Cbp1** against Other Bromodomains

Target Bromodomain	IC50 (μ M)	Fold Selectivity vs. CBP	Assay Method	Reference
BRD4(1)	>20 (Kd)	>105-fold (by ITC)	ITC	[5]
BRD2(1)	1.24	~10	BROMOscan	[5]
BRD3(1)	1.38	~11	BROMOscan	[5]
BRD3(2)	4.22	~34	BROMOscan	[5]
BRD4(2)	9.75	~78	BROMOscan	[5]
BRDT(1)	2.44	~20	BROMOscan	[5]
TAF1(2)	3.39	~27	BROMOscan	[5]
TAF1L(2)	7.29	~58	BROMOscan	[5]

Experimental Protocols for Characterizing PF-Cbp1

A variety of sophisticated experimental techniques are employed to characterize the interaction of **PF-Cbp1** with CBP/p300 bromodomains and to assess its cellular effects.

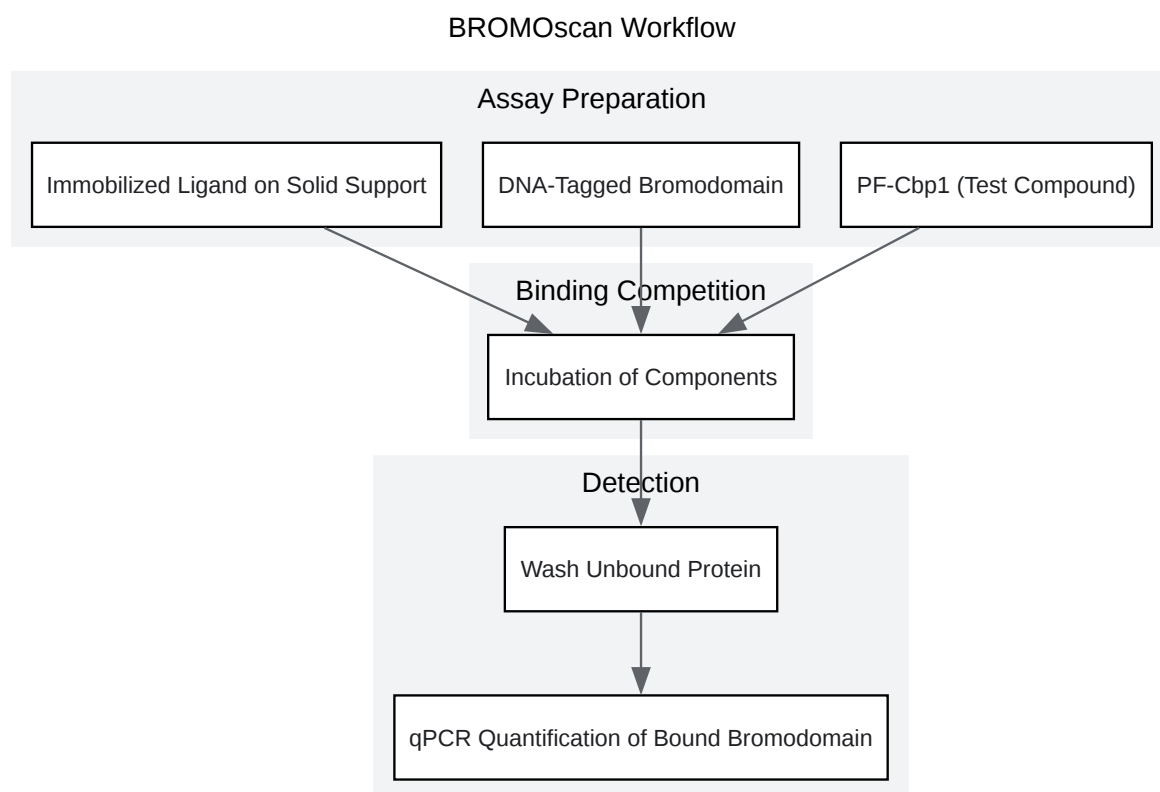
BROMOscan® Ligand Binding Assay

The BROMOscan® technology is a competition-based binding assay used to determine the dissociation constants (Kd) and selectivity of inhibitors against a panel of bromodomains.[6]

Methodology:

- Immobilization: A proprietary ligand for the bromodomain is immobilized on a solid support.
- Competition: The DNA-tagged bromodomain of interest is incubated with the test compound (**PF-Cbp1**) and the immobilized ligand. The bromodomain partitions between binding to the immobilized ligand and the test compound in solution.
- Washing: Unbound proteins are washed away.

- **Quantification:** The amount of bromodomain bound to the solid support is quantified by qPCR of the DNA tag. A lower amount of bound bromodomain indicates a stronger interaction with the test compound.
- **Data Analysis:** K_d values are determined by plotting the percentage of bromodomain bound against the concentration of the test compound and fitting the data to a binding model.



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BROMOScan Experimental Workflow

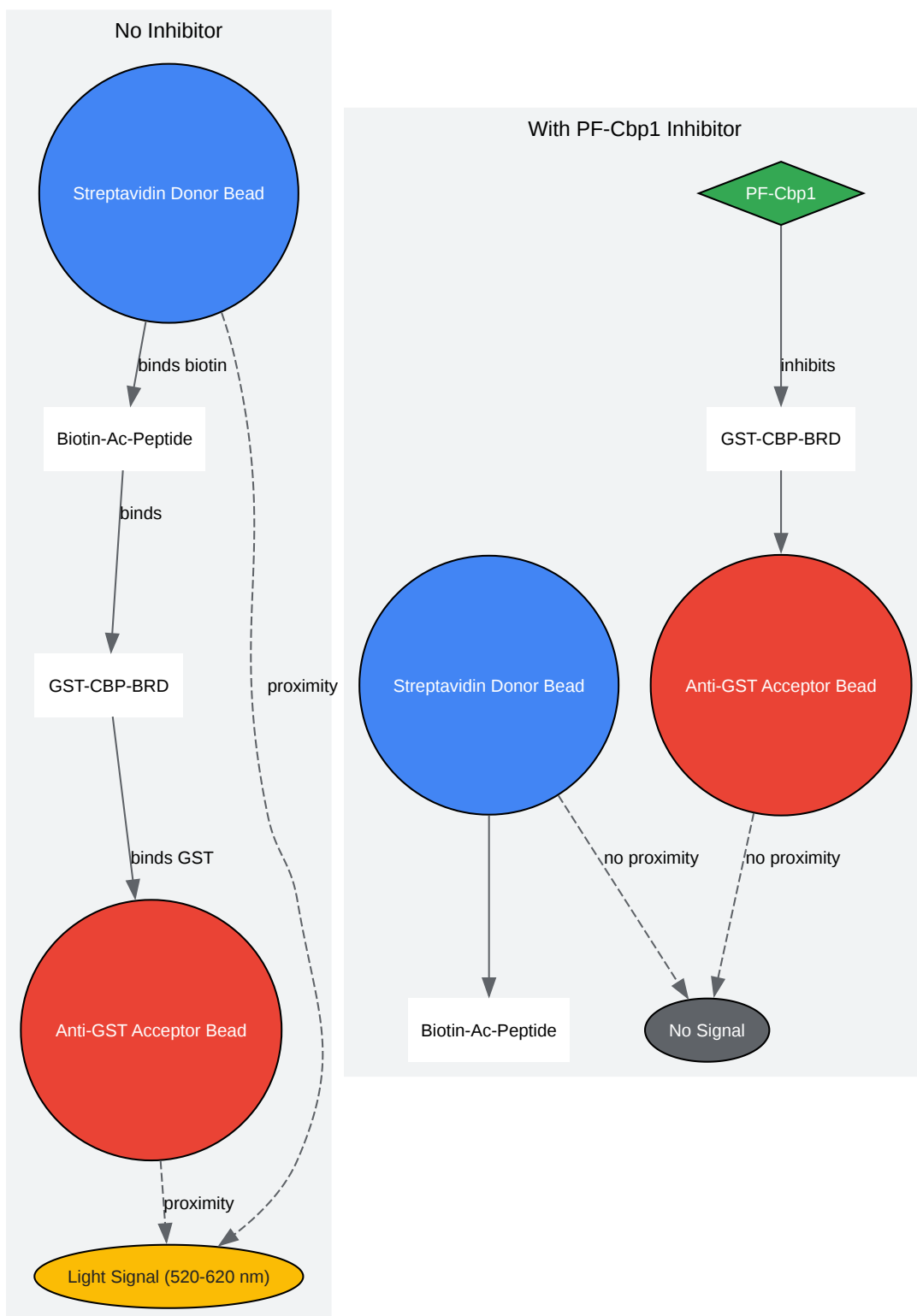
AlphaScreen® Assay

AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to study biomolecular interactions in a high-throughput format.[7]

Methodology:

- **Reagent Preparation:** Biotinylated acetylated histone peptide, GST-tagged CBP/p300 bromodomain, Streptavidin-coated Donor beads, and anti-GST-conjugated Acceptor beads are prepared in assay buffer.
- **Compound Dispensing:** Serial dilutions of **PF-Cbp1** are dispensed into a 384-well microplate.
- **Incubation:** The GST-tagged bromodomain is added to the wells and incubated with the compound.
- **Detection:** A mixture of the biotinylated histone peptide and Streptavidin-Donor beads is added, followed by the anti-GST Acceptor beads. The plate is incubated to allow binding to reach equilibrium.
- **Signal Reading:** The plate is read on an AlphaScreen-compatible reader. In the absence of an inhibitor, the Donor and Acceptor beads are brought into close proximity through the protein-peptide interaction, generating a signal. **PF-Cbp1** disrupts this interaction, leading to a decrease in signal.
- **Data Analysis:** IC₅₀ values are determined by plotting the AlphaScreen signal against the inhibitor concentration.

AlphaScreen Assay Principle



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AlphaScreen Inhibition Principle

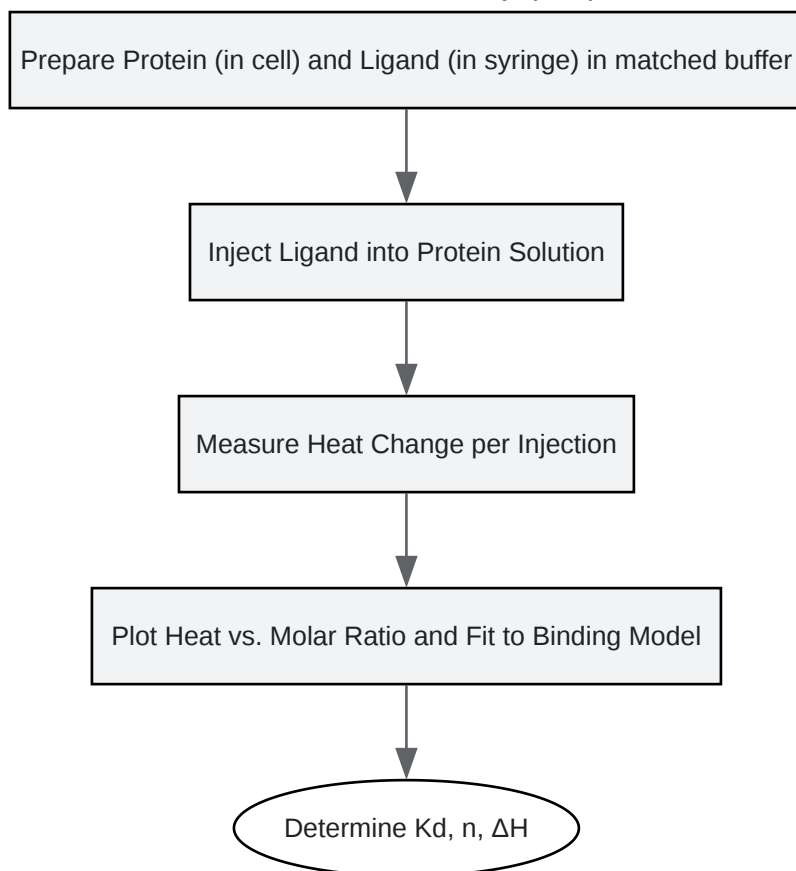
Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique that directly measures the heat changes associated with biomolecular interactions, allowing for the determination of binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH).^[8]

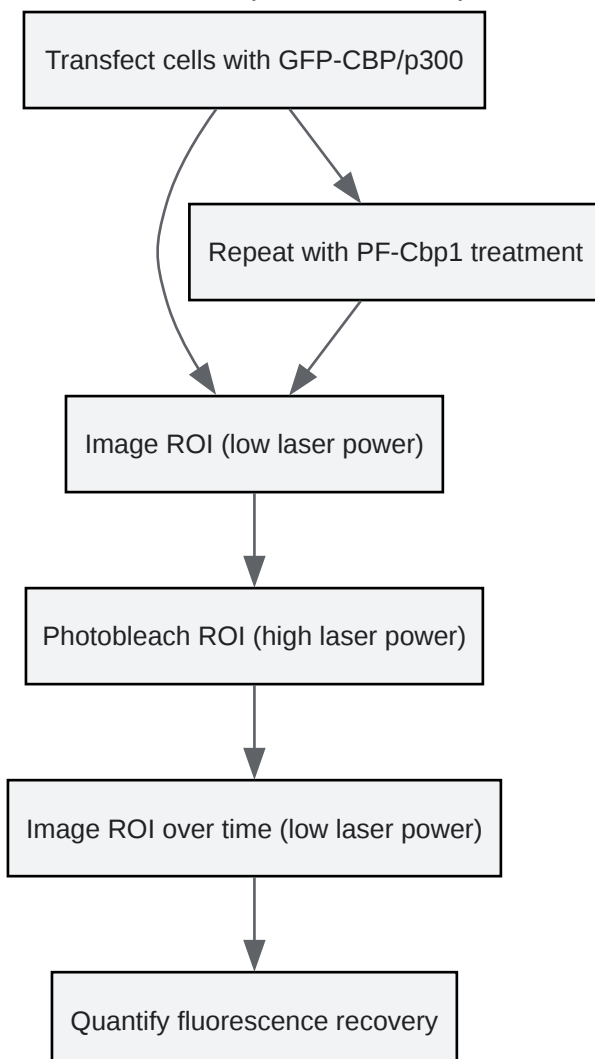
Methodology:

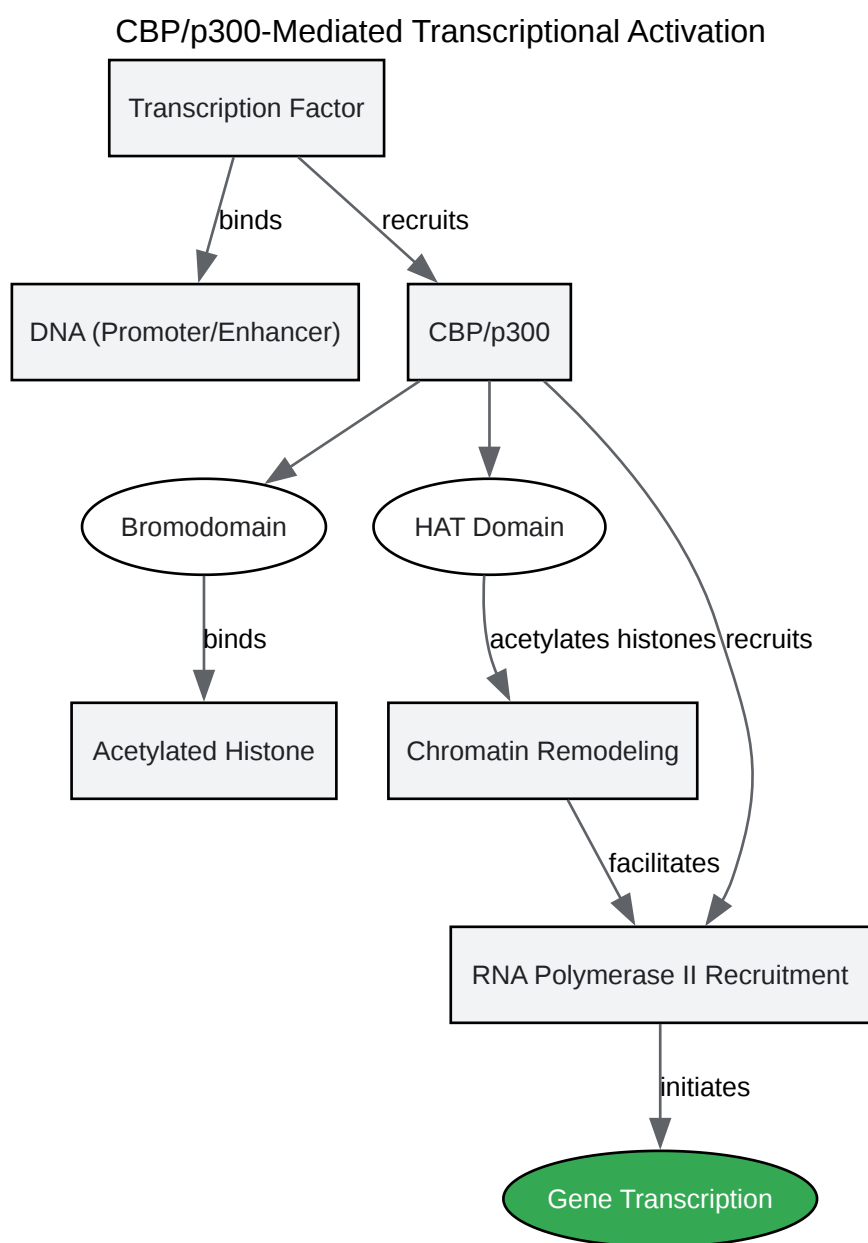
- **Sample Preparation:** The purified CBP/p300 bromodomain protein is placed in the sample cell of the calorimeter, and **PF-Cbp1** is loaded into the titration syringe. Both are in identical, degassed buffer to minimize heats of dilution.
- **Titration:** A series of small, precise injections of **PF-Cbp1** are made into the protein solution.
- **Heat Measurement:** The instrument measures the minute heat changes (either exothermic or endothermic) that occur with each injection as the inhibitor binds to the bromodomain.
- **Data Analysis:** The heat change per injection is plotted against the molar ratio of the inhibitor to the protein. The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.

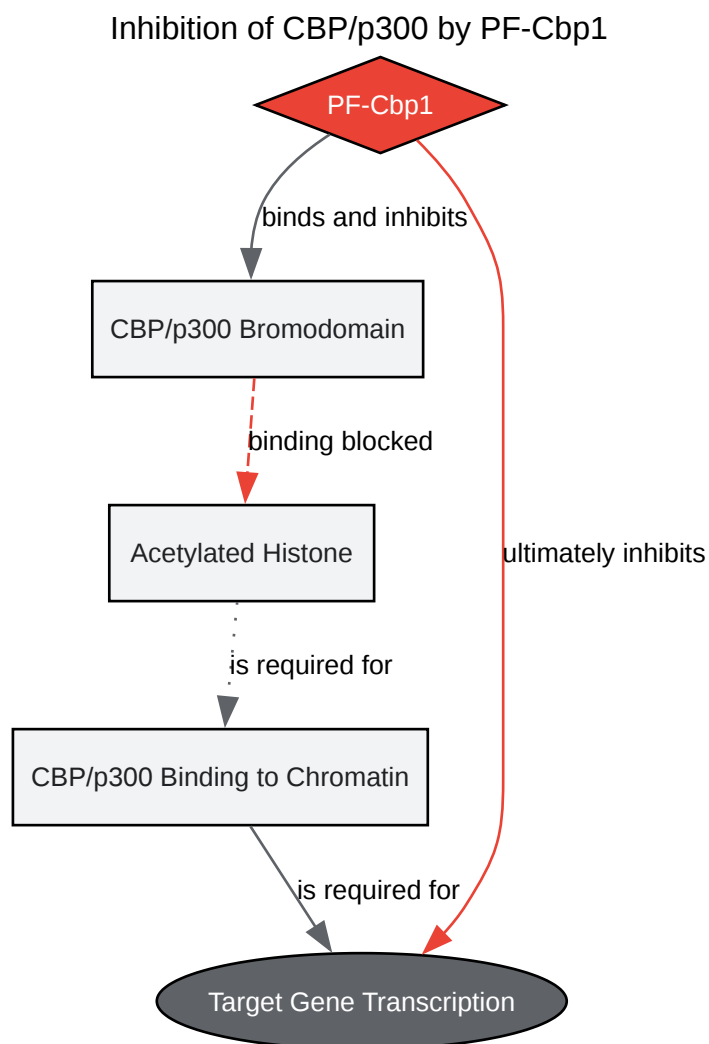
Isothermal Titration Calorimetry (ITC) Workflow



FRAP Experimental Steps







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